molecular formula C11H7FO2S B3095189 3-Fluoro-4-(thiophen-3-YL)benzoic acid CAS No. 1261942-50-0

3-Fluoro-4-(thiophen-3-YL)benzoic acid

Cat. No.: B3095189
CAS No.: 1261942-50-0
M. Wt: 222.24 g/mol
InChI Key: KPTKXPLOWIWCMR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-3-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a thiophene ring at the 4-position of the benzene core. The fluorine atom at the 3-position introduces electron-withdrawing effects, which enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs.

Properties

IUPAC Name

3-fluoro-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTKXPLOWIWCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688561
Record name 3-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-50-0
Record name 3-Fluoro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(thiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(thiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Fluoro-4-(thiophen-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-(Thiophen-3-yl)benzoic Acid
  • Structure : Lacks the fluorine atom at the 3-position.
  • Properties : Reduced acidity (higher pKa) due to the absence of fluorine’s electron-withdrawing effect. The thiophene ring retains π-π interaction capability.
  • Applications: Potential use in organic electronics, but less reactive in acid-catalyzed reactions compared to the fluorinated derivative .
3-Fluoro-4-(2-methylthiophen-3-yl)benzoic Acid
  • Structure : Includes a methyl group on the thiophene ring.
  • Properties : Increased lipophilicity due to the methyl substituent, enhancing membrane permeability but reducing aqueous solubility. The fluorine maintains acidity similar to the parent compound .
3-Fluoro-4-(trifluoromethyl)benzoic Acid
  • Structure : Replaces the thiophene with a trifluoromethyl (-CF₃) group.
  • Properties : Stronger electron-withdrawing effects from -CF₃ result in significantly higher acidity (lower pKa) and altered solubility. This compound is more suited for applications requiring robust electron-deficient aromatic systems .
4-(2-Fluoro-4-hydroxyphenyl)benzoic Acid
  • Structure : Contains a hydroxyl (-OH) and fluorine substituent.
  • Properties: The -OH group introduces hydrogen-bonding capacity, improving solubility in polar solvents.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-Fluoro-4-(thiophen-3-yl)benzoic acid C₁₁H₇FO₂S 234.24 -F, -thiophene Moderate acidity, π-π interactions
4-(Thiophen-3-yl)benzoic acid C₁₁H₈O₂S 220.24 -thiophene Lower acidity, higher hydrophilicity
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 224.12 -F, -CF₃ High acidity, strong electron withdrawal
3-Fluoro-4-(2-methylthiophen-3-yl)benzoic acid C₁₂H₉FO₂S 248.26 -F, -methyl-thiophene Enhanced lipophilicity, reduced solubility
4-(2-Fluoro-4-hydroxyphenyl)benzoic acid C₁₃H₉FO₃ 248.21 -F, -OH pH-dependent solubility, H-bonding capacity

Biological Activity

3-Fluoro-4-(thiophen-3-YL)benzoic acid is a compound that combines a fluorinated benzoic acid moiety with a thiophene ring, which may enhance its biological activity. This article reviews the biological properties, synthetic methodologies, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7FO2S\text{C}_9\text{H}_7\text{F}\text{O}_2\text{S}

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • O = Oxygen
  • S = Sulfur

Synthesis Methods

Recent advancements in the synthesis of fluorinated compounds have utilized various methodologies, including:

  • Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the introduction of fluorinated groups.
  • Mitsunobu Reaction : Employed for the coupling of thiophenes with benzoic acids, providing a pathway to synthesize derivatives like this compound.

Antimicrobial Properties

Research indicates that compounds with thiophene and fluorinated groups exhibit significant antimicrobial activities. For instance:

  • A study demonstrated that thiophene derivatives showed varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the thiophene moiety was crucial for enhancing antibacterial efficacy .
CompoundMIC (µg/mL)Activity Against
This compound32S. aureus
Control Compound>256S. aureus

Antiviral Activity

In vitro studies have suggested that derivatives of benzoic acid can exhibit antiviral properties. For example, compounds similar to this compound were tested against various viruses, including HIV and HSV. The results indicated that certain structural modifications could enhance antiviral activity, although specific data for this compound remains limited .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored extensively. Some findings include:

  • Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in various cancer types such as colon and breast cancer. Mechanisms often involve apoptosis induction and cell cycle arrest .
CompoundType of CancerMechanism of Action
This compoundColon CancerInduction of apoptosis
Related CompoundBreast CancerCell cycle arrest

Study on Antimicrobial Efficacy

A recent study evaluated a series of thiophene derivatives, including those similar to this compound, for their antimicrobial properties. The study found that modifications in the thiophene ring significantly influenced the minimum inhibitory concentration (MIC) values against various bacterial strains .

Investigation into Antiviral Properties

Another investigation assessed the antiviral activity of several benzoic acid derivatives against HIV. While specific data on this compound was not detailed, the structural similarities suggested potential effectiveness against viral replication through inhibition of reverse transcriptase enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.